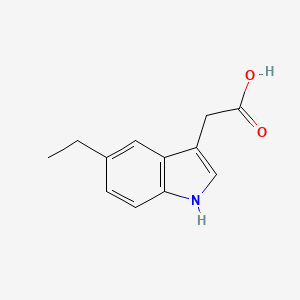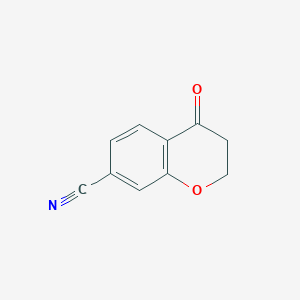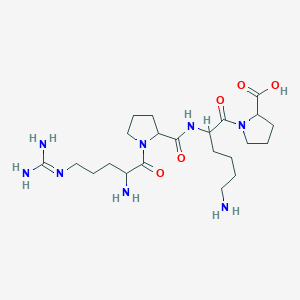![molecular formula C6H3Cl2N3 B1591004 4,6-ジクロロ-7H-ピロロ[2,3-D]ピリミジン CAS No. 97337-32-1](/img/structure/B1591004.png)
4,6-ジクロロ-7H-ピロロ[2,3-D]ピリミジン
説明
4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine is a useful research compound. Its molecular formula is C6H3Cl2N3 and its molecular weight is 188.01 g/mol. The purity is usually 95%.
The exact mass of the compound 4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品中間体
4,6-ジクロロ-7H-ピロロ[2,3-D]ピリミジン: は、医薬品合成における貴重な中間体です。 特に、特定の酵素活性を阻害することで様々な疾患の治療に用いられるキナーゼ阻害剤の製造において重要です .
抗がん剤合成
この化合物は、抗がん剤開発のための足場として機能します。 その誘導体は、がん細胞の増殖と生存に関与するPDK1などのタンパク質キナーゼを阻害する可能性について研究されています .
抗ウイルス研究
4,6-ジクロロ-7H-ピロロ[2,3-D]ピリミジンの誘導体は、抗ウイルス剤として有望であることが示されています。 この化合物の構造により、ウイルス複製プロセスを阻害できる分子の合成が可能になります .
抗炎症作用
この化合物の誘導体の抗炎症作用により、炎症性疾患の治療候補となっています。 研究者らは、関節炎やその他の慢性炎症性疾患などの治療における使用を調査しています .
炎症性皮膚疾患の治療
医薬品化学では、4,6-ジクロロ-7H-ピロロ[2,3-D]ピリミジンは、炎症性皮膚疾患に対する革新的な治療法の開発に応用されています。 免疫応答を調節する能力は、乾癬などの疾患の治療法を開発する上で重要です .
抗結核活性
当社の化合物が属するピロロ[2,3-D]ピリミジン部分は、抗結核活性を含む幅広い生物学的用途を持っています。 これは、結核菌感染症を標的にする結核対策の継続的な研究の一部です .
作用機序
Target of Action
The primary target of 4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine is the Janus kinase (JAK) family of enzymes . These enzymes play a crucial role in the JAK-signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division, death, and tumor formation processes .
Mode of Action
4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine inhibits the activity of one or more of the JAK family of enzymes . This interference disrupts the JAK-STAT signaling pathway, which involves a chemical signal transfer from the outside into the cell nucleus, resulting in the activation of genes through a transcription process .
Biochemical Pathways
The disruption of the JAK-STAT signaling pathway by 4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine can lead to a variety of diseases affecting the immune system . This compound’s action on this pathway can have downstream effects on cell division, death, and tumor formation processes .
Pharmacokinetics
It’s worth noting that the compound’s reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and suzuki coupling reactions, may influence its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of 4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine’s action include the up-regulation of P53, BAX, DR4, and DR5, and the down-regulation of Bcl2, Il-8, and CDK4 in treated cells . Additionally, this compound has been found to increase the activity of Caspase 8 and BAX, while decreasing the activity of Bcl2 . It can also cause cell cycle arrest at the G1/S phase and induce the apoptotic death of cells .
Action Environment
The action, efficacy, and stability of 4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine can be influenced by environmental factors. For instance, it exhibits stability under normal temperature and humidity conditions, but may decompose in the presence of strong acids or alkalis . Therefore, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
生化学分析
Biochemical Properties
4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine demonstrates reactivity through electrophilic substitution reactions .
Cellular Effects
4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine has shown promising biological activities. Some derivatives have exhibited anticancer properties, inhibiting the growth and proliferation of cancer cells . Additionally, certain derivatives have displayed antiviral activity .
Molecular Mechanism
It is known that several Janus kinase (JAK) inhibitors, which interfere with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway, have a common pyrrolo[2,3-D]pyrimidine core . This suggests that 4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine might be a practical building block in the synthesis of many JAK inhibitors .
Temporal Effects in Laboratory Settings
Under normal temperature and humidity conditions, 4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine exhibits stability . It may decompose in the presence of strong acids or alkalis . Thus, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
特性
IUPAC Name |
4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-1-3-5(8)9-2-10-6(3)11-4/h1-2H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTRULURZFVPIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C1C(=NC=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560175 | |
| Record name | 4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97337-32-1 | |
| Record name | 4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Tris[(propan-2-yl)oxy]silyl](/img/structure/B1590940.png)

![Imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B1590944.png)
